

# Long-Term Stability of Cabenuva's Effects: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cabreuvin |           |
| Cat. No.:            | B192607   | Get Quote |

A comprehensive guide for researchers, scientists, and drug development professionals assessing the long-term therapeutic stability of Cabenuva (cabotegravir/rilpivirine) in comparison to alternative long-acting antiretroviral therapies. This document provides a detailed overview of the long-term efficacy and chemical stability of Cabenuva, with comparative data for other long-acting injectable HIV-1 treatments, Sunlenca (lenacapavir) and Trogarzo (ibalizumab), as well as the widely used daily oral alternative, Biktarvy.

### **Executive Summary**

Cabenuva, a long-acting injectable suspension of cabotegravir and rilpivirine, has demonstrated sustained virologic suppression for up to five years in clinical trials, establishing its long-term therapeutic stability. This guide presents a comparative analysis of Cabenuva's long-term efficacy and chemical stability against other long-acting antiretroviral agents and a standard oral regimen. The data is intended to provide researchers and drug development professionals with a comprehensive resource for evaluating the performance of these therapies.

#### **Mechanism of Action**

Cabenuva combines two antiretroviral drugs with distinct mechanisms of action to achieve sustained viral suppression.[1]

• Cabotegravir: An integrase strand transfer inhibitor (INSTI) that blocks the HIV integrase enzyme, preventing the virus from inserting its DNA into the host cell's genome.[2]



Rilpivirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) that inhibits the HIV
reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.[3]

This dual-pronged attack on the HIV replication cycle contributes to the high barrier to resistance and long-term efficacy of the regimen.

## **Long-Term Efficacy Comparison**

Clinical trial data has consistently demonstrated the long-term efficacy of Cabenuva in maintaining virologic suppression in adults with HIV-1 infection. The following tables summarize key long-term efficacy data for Cabenuva and its comparators.



| Table 1: Long-Term Efficacy of Cabenuva (cabotegravir/rilpiviri ne) in Clinical Trials |           |                                                                          |                                                                                                                                                 |
|----------------------------------------------------------------------------------------|-----------|--------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Trial                                                                                  | Duration  | Primary Endpoint                                                         | Key Finding                                                                                                                                     |
| LATTE-2                                                                                | 5 years   | Virologic suppression<br>(HIV-1 RNA <50<br>copies/mL)                    | 88% of participants receiving the every-two-month regimen and 74% receiving the once-monthly regimen remained virally suppressed at five years. |
| ATLAS-2M                                                                               | 152 weeks | Non-inferiority of every-8-week vs. every-4-week dosing                  | Dosing every 8 weeks was non-inferior to dosing every 4 weeks in maintaining virologic suppression.  [4]                                        |
| FLAIR                                                                                  | 96 weeks  | Non-inferiority to daily<br>oral<br>dolutegravir/abacavir/l<br>amivudine | Cabotegravir and rilpivirine were non-inferior to the daily oral regimen in maintaining virologic suppression.                                  |
| SOLAR                                                                                  | 12 months | Non-inferiority to daily<br>oral Biktarvy                                | Cabenuva was as effective as Biktarvy at suppressing HIV-1 viral load to <50 copies/mL.                                                         |



| Table 2: Long-Term Efficacy of Alternative Long- Acting Injectable Antiretrovirals |         |          |                                                                                                                                                                              |
|------------------------------------------------------------------------------------|---------|----------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug                                                                               | Trial   | Duration | Key Finding                                                                                                                                                                  |
| Sunlenca<br>(lenacapavir)                                                          | CAPELLA | 2 years  | Lenacapavir, administered every six months, demonstrated sustained virologic suppression in heavily treatment-experienced individuals with multi- drug resistant HIV.[5] [6] |
| Trogarzo (ibalizumab)                                                              | TMB-301 | 96 weeks | Ibalizumab, administered every two weeks, maintained virologic suppression in heavily treatment-experienced adults with multidrug- resistant HIV-1.[7]                       |

## **Long-Term Chemical Stability**

The long-term stability of the injectable suspension is critical for ensuring consistent drug delivery and efficacy.

Cabenuva (cabotegravir and rilpivirine)

The individual components of Cabenuva have different storage requirements. When copackaged, the storage is dictated by the more temperature-sensitive component, rilpivirine.[8]



- Cabotegravir Injectable Suspension: Recommended storage is at 1°C to 30°C (33.8°F to 86°F).[8]
- Rilpivirine Injectable Suspension: Recommended storage is in a refrigerator at 2°C to 8°C (35.6°F to 46.4°F).[8]

Once drawn into a syringe, both components should be administered as soon as possible but can remain at room temperature for up to 2 hours.[8] Rilpivirine can be at room temperature in the vial for up to 6 hours before use.[9] Studies have shown that with the exception of heat, UV, and neutral environments, significant degradation of both drugs occurs in acidic, basic, and oxidative conditions.[10]

Alternative Long-Acting Injectables

Detailed, publicly available long-term chemical stability data for Sunlenca and Trogarzo is limited. However, their prescribing information provides storage and handling guidelines.

### **Experimental Protocols**

Detailed methodologies for the key clinical trials are crucial for a comprehensive understanding of the long-term efficacy data.

#### **ATLAS-2M Study Protocol**

The ATLAS-2M study was a Phase IIIb, randomized, open-label, active-controlled, multicenter, parallel-group, non-inferiority study.[11][12]

- Objective: To evaluate the efficacy, safety, and tolerability of long-acting cabotegravir plus long-acting rilpivirine administered every 8 weeks compared to every 4 weeks in virologically suppressed HIV-1 infected adults.[11]
- Participants: 1045 treatment-experienced adults with HIV-1 who were virologically suppressed.[12]
- Randomization: Participants were randomly assigned in a 1:1 ratio to receive either the every-8-week or every-4-week dosing regimen.[12]



 Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48, with a non-inferiority margin of 4%.[12]

#### **FLAIR Study Protocol**

The FLAIR (First Long-Acting Injectable Regimen) study was a Phase III, multicenter, randomized, controlled, open, parallel-group trial.[13]

- Objective: To assess whether a long-acting injectable regimen of cabotegravir and rilpivirine
  is superior to a standard-of-care daily oral regimen (dolutegravir/abacavir/lamivudine) in
  terms of progression-free survival in previously untreated CLL patients.[13]
- Participants: 754 participants with previously untreated Chronic Lymphocytic Leukemia (CLL).[14]
- Randomization: Participants were randomized on a 1:1 basis to receive either the longacting injectable regimen or the standard daily oral therapy.[13]
- Primary Endpoint: Progression-free survival according to the International Workshop on CLL (IWCLL) criteria.[13]

#### **Visualizations**

Signaling Pathway: Cabenuva's Mechanism of Action





Click to download full resolution via product page

Caption: Dual inhibition of HIV replication by Cabenuva.

## **Experimental Workflow: ATLAS-2M Trial Design**





Click to download full resolution via product page

Caption: Randomized, parallel-group design of the ATLAS-2M study.

# Logical Relationship: Comparison of Long-Acting HIV Treatments





#### Click to download full resolution via product page

Caption: Key characteristics of available long-acting HIV-1 treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cabotegravir and Rilpivirine (Cabenuva) Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 2. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and pharmacology of long-acting rilpivirine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Acting Cabotegravir and Rilpivirine Dosed Every 2 Months in Adults With Human Immunodeficiency Virus 1 Type 1 Infection: 152-Week Results From ATLAS-2M, a Randomized, Open-Label, Phase 3b, Noninferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. gilead.com [gilead.com]



- 7. Ibalizumab: A Review in Multidrug-Resistant HIV-1 Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d201nm4szfwn7c.cloudfront.net [d201nm4szfwn7c.cloudfront.net]
- 9. medinfo.gsk.com [medinfo.gsk.com]
- 10. jopcr.com [jopcr.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Long-acting cabotegravir and rilpivirine dosed every 2 months in adults with HIV-1 infection (ATLAS-2M), 48-week results: a randomised, multicentre, open-label, phase 3b, non-inferiority study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of ibrutinib plus rituximab in front-line CLL (FLAIR trial): study protocol for a
  phase III randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Long-Term Stability of Cabenuva's Effects: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192607#assessing-the-long-term-stability-of-cabreuvin-s-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com